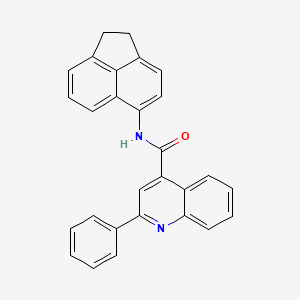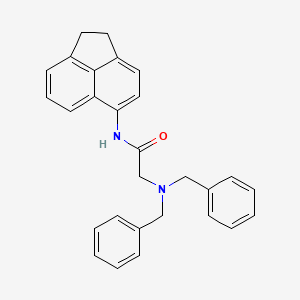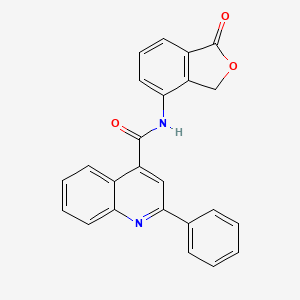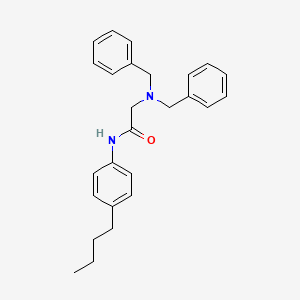![molecular formula C25H24N2O3S B4332046 N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide
説明
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide works by activating the immune system to attack cancer cells. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide binds to a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system proteins. These immune system proteins then attack cancer cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has been shown to have a number of biochemical and physiological effects. In addition to activating the immune system, N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also induces the production of cytokines and chemokines, which are important for immune system function. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also increases the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to cancer cells.
実験室実験の利点と制限
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying the immune system and cancer biology. However, N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also has some limitations for lab experiments. It can be difficult to work with due to its complex synthesis method, and it may have variable effects depending on the cancer type and experimental conditions.
将来の方向性
There are several future directions for N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide research. One area of interest is the development of N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide analogs that have improved anti-tumor activity and reduced toxicity. Another area of interest is the combination of N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide and its effects on the immune system and tumor microenvironment. Overall, N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has the potential to be a valuable tool for cancer therapy and immune system research.
科学的研究の応用
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has been the subject of numerous scientific studies due to its potential use in cancer therapy. Studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has anti-tumor activity in a variety of different cancer types, including lung cancer, breast cancer, and melanoma. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has been shown to induce tumor necrosis and inhibit tumor angiogenesis, which are two important mechanisms for cancer therapy.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-23(27-12-14-30-15-13-27)16-31-22-7-2-1-5-20(22)25(29)26-21-11-10-18-9-8-17-4-3-6-19(21)24(17)18/h1-7,10-11H,8-9,12-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSGCPIGWMBAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4SCC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)
![4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol](/img/structure/B4331970.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea](/img/structure/B4331982.png)
![{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}(4-methylphenyl)methanone](/img/structure/B4331990.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)



![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)


![N-[4-(acetylamino)benzyl]-2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4332066.png)
![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)